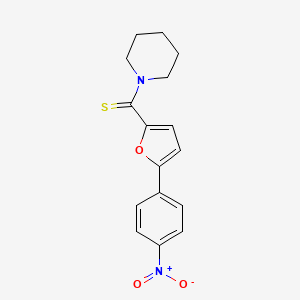

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Description

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a heterocyclic compound featuring a furan ring substituted with a 4-nitrophenyl group at the 5-position and a piperidinyl-methanethione moiety at the 2-position. The nitro group on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is synthesized via condensation reactions involving 5-arylfurfural derivatives and thiosemicarbazides or related nucleophiles, followed by cyclization or substitution steps . Its structural complexity and functional groups (e.g., nitro, thione, piperidine) make it a candidate for pharmacological and materials science applications, particularly in cytotoxicity studies and enzyme inhibition .

Properties

IUPAC Name |

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-18(20)13-6-4-12(5-7-13)14-8-9-15(21-14)16(22)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTZGVLYRYULBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.

Attachment of the Piperidinyl Methanethione Moiety: This step involves the reaction of the furan derivative with piperidine and a thioketone precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl methanethione moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances stability and polarizability compared to chloro or methyl substituents in analogs (e.g., Compound 8) .

- Heterocyclic Cores : Thiazole derivatives (e.g., Compound 2) exhibit stronger π-π stacking due to aromatic thiazole rings, whereas bis-coumarin derivatives (6b) show extended conjugation for fluorescence applications .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

| Compound Name | IR (cm⁻¹) Key Peaks | ¹H-NMR (δ, ppm) Key Signals | FAB-MS ([M+1]+) | Elemental Analysis (C/H/N%) |

|---|---|---|---|---|

| (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione | 1597 (C=N), 1325 (C-N), 721 (C-S) | 7.03–8.32 (aromatic H), 12.36 (N-H) | Not reported | Estimated: ~61/3.6/14 |

| Compound 2 | 1599 (C=N), 1344 (NO₂), 1053 (C-O) | 7.87–8.32 (dual nitro-phenyl H) | 391 | C:61.53; H:3.61; N:14.35 |

| Compound 8 | 1557 (C=C), 1281 (C-N), 798 (C-Cl) | 7.42–8.01 (chloro-nitro-phenyl H) | 425 | C:56.53; H:3.09; N:13.17 |

| 6b | 1514 (C=O), 1416 (C-H bend) | 7.98–8.29 (coumarin H) | Not reported | C:51.11; H:2.56; N:14.90 |

Key Observations :

- NMR Shifts : The target compound’s aromatic protons (7.03–8.32 ppm) align with nitro-substituted furans, while thiazole derivatives show deshielding due to electron-deficient cores .

- Mass Spectrometry: Compounds with dual nitro groups (e.g., Compound 2) exhibit lower molecular ion stability, reflected in lower [M+1]+ intensities compared to mono-nitro analogs .

Biological Activity

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 284.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P | Not available |

Research indicates that this compound exhibits several modes of action, primarily through its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been identified as an apoptosis inducer and a histone acetyltransferase inhibitor , suggesting its potential use in cancer therapy by promoting programmed cell death in malignant cells .

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes, which can lead to altered metabolic pathways. This has implications for its use in treating diseases characterized by dysregulated enzyme activity.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have demonstrated that (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione can induce apoptosis in cancer cell lines, thereby reducing tumor growth .

Case Study: Breast Cancer Cell Line

In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The mechanism was linked to the activation of caspases and the release of cytochrome c from mitochondria, indicating mitochondrial involvement in the apoptosis pathway.

Antimicrobial Activity

Additionally, this compound has shown promising results against various microbial strains. It was tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity .

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione. Preliminary studies indicate moderate toxicity levels; however, further research is needed to establish a comprehensive toxicity profile.

Safety Assessment

Safety assessments have revealed that at therapeutic doses, the compound exhibits acceptable safety margins. Long-term studies are necessary to fully understand chronic exposure effects.

Q & A

Q. How to design dose-response studies for evaluating cytotoxicity while minimizing false positives?

- Methodological Answer : Employ a tiered approach:

- Primary Screening : MTT/WST-1 assays (24–72 hr exposure) across 3–5 cell lines (e.g., HeLa, HEK293).

- Secondary Validation : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis vs. necrosis.

- Counter-Screens : Rule out nonspecific effects via ATPase or protease inhibition assays .

Data Analysis & Theoretical Integration

Q. What statistical methods address variability in spectroscopic or chromatographic data?

Q. How to contextualize this compound’s reactivity within broader organosulfur chemistry theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.